Cas no 682746-13-0 (1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-)
![1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- structure](https://www.kuujia.com/scimg/cas/682746-13-0x500.png)
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- Chemical and Physical Properties
Names and Identifiers
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- 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-
- (7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one
- (R)-7-((Phenylamino)oxy)-1,4-dioxaspiro[4.5]decan-8-one
- AC6598
- (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- SCHEMBL809580
- AKOS030617232
- DTXSID40461338
- 682746-13-0
-
- MDL: MFCD30604112
- Inchi: InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1
- InChI Key: KAVBTTIIAFQRLE-CYBMUJFWSA-N
- SMILES: C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2
Computed Properties
- Exact Mass: 263.11581
- Monoisotopic Mass: 263.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 56.8Ų
Experimental Properties
- PSA: 56.79
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D778602-1g |
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one |
682746-13-0 | 95% | 1g |
$650 | 2024-07-20 | |
eNovation Chemicals LLC | D778602-1g |
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one |
682746-13-0 | 95% | 1g |
$650 | 2025-02-19 | |
eNovation Chemicals LLC | D778602-1g |
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one |
682746-13-0 | 95% | 1g |
$650 | 2025-02-26 |
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- Related Literature
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
Additional information on 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-
Introduction to 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) and Its Applications in Modern Chemical Biology
The compound with the CAS No. 682746-13-0, identified as 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R), represents a fascinating molecule in the realm of chemical biology. This spirocyclic ether derivative has garnered significant attention due to its unique structural features and potential biological activities. The presence of a spirocyclic core, combined with an amine oxide moiety and a phenylamino group, makes this compound a versatile scaffold for drug discovery and material science applications.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in developing novel therapeutics. Spirocycles are known for their rigid three-dimensional structures, which can enhance binding affinity and selectivity towards biological targets. In particular, 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) has been explored for its potential in modulating various biological pathways. The (7R) configuration suggests a specific stereochemical arrangement that may influence its interactions with biological receptors.
The amine oxide group in this molecule is particularly noteworthy, as it can serve as a hydrogen bond acceptor and donor, enhancing solubility and bioavailability. Additionally, the phenylamino substituent introduces hydrophobicity and electronic properties that can fine-tune the compound's pharmacokinetic profile. These features make it an attractive candidate for further investigation in the development of small-molecule drugs.
Current research in chemical biology has demonstrated that spirocyclic ethers exhibit promising properties as bioactive molecules. For instance, studies have shown that derivatives of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) can interact with enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. The spirocyclic core's rigidity ensures precise positioning of functional groups relative to the target site, potentially leading to higher efficacy.
In addition to its pharmaceutical applications, this compound has shown potential in material science. The unique structural motif of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) can be exploited to design novel polymers and organic materials with tailored properties. For example, its ability to form stable hydrogen bonds may be leveraged to create high-performance adhesives or coatings.
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the spirocyclic core requires careful control of reaction conditions to ensure high yield and enantioselectivity. Advances in catalytic methods have enabled more efficient routes to such complex molecules, making their exploration more feasible.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of structural rigidity and functional diversity allows chemists to modify various parts of the molecule while maintaining its core pharmacophore. This flexibility is crucial for optimizing potency and minimizing side effects in drug development.
Recent computational studies have predicted that derivatives of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) may exhibit inhibitory activity against enzymes implicated in cancer progression. These predictions are based on molecular docking simulations that model the compound's interactions with target proteins. Such findings underscore the importance of computational chemistry in identifying promising drug candidates.
The amine oxide group is particularly interesting from a chemical biology perspective. It can exist in equilibrium with its zwitterionic form under physiological conditions, providing dual functionality as both an acceptor and donor of hydrogen bonds. This property enhances the compound's ability to interact with biological targets in multiple ways.
Moreover, the phenylamino substituent introduces electronic effects that can modulate the reactivity and binding properties of the molecule. Phenyl rings are known for their ability to participate in π-stacking interactions with aromatic residues in proteins and nucleic acids. This feature could be exploited to improve binding affinity or selectivity towards specific biological targets.
The stereochemistry at the spirocenter is another critical factor influencing the compound's behavior. The (7R) configuration suggests a specific spatial arrangement of atoms that may affect how it interacts with biological systems. Stereoisomers often exhibit distinct pharmacological profiles due to differences in their three-dimensional structures.
In conclusion,1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-,(7R) (CAS No.: 682746-13-0) is a multifaceted compound with significant potential in chemical biology and material science applications. Its unique structural features make it an attractive scaffold for drug discovery and a promising candidate for developing novel materials with tailored properties.
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